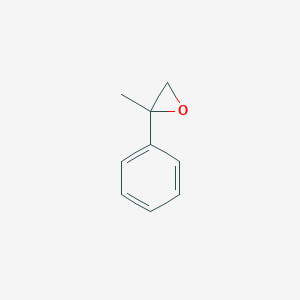

2-Phenylpropylene Oxide

描述

Historical Context and Evolution of Research on Aryl Epoxides

The study of epoxides dates back to the early 20th century, with the Prileschajew reaction, which involves the epoxidation of alkenes using peroxy acids, being a foundational method. masterorganicchemistry.com Early research focused on simple epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide. wikipedia.org The development of synthetic methods extended to include the intramolecular cyclization of halohydrins, a process that can be viewed as an internal Williamson ether synthesis and is used for the industrial production of propylene oxide. masterorganicchemistry.comwikipedia.orgbritannica.com

The investigation of aryl epoxides, which contain an aromatic substituent, represented a significant evolution in the field. These compounds introduced more complex stereochemical and electronic considerations. The kinetics of substituted styrene (B11656) oxide formation were studied to understand the influence of aryl groups on reaction rates and mechanisms. masterorganicchemistry.com Research into the stereospecific synthesis of optically active phenylpropylene oxides further advanced the field, providing pathways to enantiomerically pure compounds, which are crucial in pharmaceutical development. acs.org The exploration of enzymatic methods, such as the use of epoxide hydrolases, marked a shift towards more sustainable and highly selective synthetic routes for preparing chiral aryl epoxides. nih.gov

Significance of 2-Phenylpropylene Oxide in Modern Organic Synthesis and Catalysis

This compound is a versatile building block in contemporary organic chemistry due to its unique structural features. The strained epoxide ring, combined with the adjacent phenyl group, makes it a valuable precursor for a wide range of molecules.

It serves as a key intermediate in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. chembk.commyskinrecipes.com The epoxide ring's susceptibility to ring-opening reactions allows for the introduction of various functional groups with high regioselectivity and stereoselectivity. cymitquimica.com One notable industrial application is its isomerization to produce 2-phenylpropionaldehyde (also known as Solanal), a valuable synthetic fragrance with a strong hyacinth aroma. google.comgoogle.com

In the realm of catalysis, this compound is a benchmark substrate for testing the efficacy of new catalytic systems. Research has demonstrated its effective hydrogenation using ruthenium pincer complexes, such as Ru-MACHO-BH and RuPNNHEt, to yield the corresponding alcohol. chemrxiv.org These reactions are highly regioselective, favoring the formation of the branched alcohol product. chemrxiv.org Furthermore, its use in the hydrolytic kinetic resolution (HKR) process, employing organometallic or enzymatic catalysts, allows for the separation of its enantiomers. nih.govnih.gov This is particularly significant as optically active phenylpropylene oxides are building blocks for certain antibiotics and C-glycosides. nih.gov The compound is also used in polymerization reactions to create polymers with high molecular weights and specific mechanical properties. biosynth.com

Structural Features and Reactivity Principles in Epoxide Chemistry

Epoxides, also known as oxiranes, are a class of cyclic ethers defined by a three-membered ring composed of one oxygen and two carbon atoms. testbook.comjove.com This triangular arrangement forces the internal bond angles to be approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized tetrahedral atoms. jove.comaakash.ac.in This deviation results in substantial ring strain, making epoxides significantly more reactive than their acyclic ether counterparts. solubilityofthings.comwikipedia.org

The high reactivity of epoxides is primarily driven by the relief of this ring strain during chemical reactions. aakash.ac.in They are susceptible to ring-opening reactions initiated by a wide range of nucleophiles, including alcohols, water, and amines. wikipedia.org In these reactions, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. aakash.ac.in

In this compound, the epoxide ring is attached to a carbon atom that bears both a phenyl and a methyl group. solubilityofthings.com This 1,1-disubstituted structure influences its reactivity. The presence of the phenyl group can stabilize a developing positive charge on the adjacent carbon, affecting the regioselectivity of ring-opening reactions under acidic conditions. The steric bulk of the substituents also plays a role in directing the approach of incoming nucleophiles. These structural characteristics make this compound a useful substrate for studying the fundamental principles of epoxide chemistry and for developing stereoselective transformations.

Overview of Current Research Trajectories for this compound

Current research involving this compound is focused on developing novel synthetic methodologies and expanding its applications in materials science and medicinal chemistry. A significant area of investigation is the development of advanced catalytic systems for its selective transformation. This includes the use of precisely designed ruthenium pincer complexes for highly efficient and regioselective hydrogenation. chemrxiv.org

Biocatalysis represents another major research frontier. Scientists are exploring the use of enzymes, such as epoxide hydrolases (EHs) and glutathione (B108866) S-transferases (GSTs), for the enantioselective synthesis and resolution of this compound and its derivatives. nih.govacs.org For instance, epoxide hydrolases have been successfully used for the preparation of optically active phenylpropylene oxides. nih.gov The biotransformation of related compounds by CYP enzymes to form epoxides is also an area of active study. researchgate.net

Furthermore, this compound and its derivatives continue to be used as key building blocks in the synthesis of complex, biologically active molecules. Recent work has shown their incorporation into novel scaffolds for potential analgesics, such as ortho-C oxide-bridged 5-phenylmorphans, which have been evaluated for their opioid receptor binding affinity. mdpi.com The study of intramolecular reactions, where the epoxide moiety reacts with a tethered arene, is also an emerging strategy for the efficient construction of complex cyclic systems. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₉H₁₀O | chembk.combiosynth.com |

| Molecular Weight | 134.18 g/mol | biosynth.comguidechem.com |

| CAS Number | 2085-88-3 | biosynth.comchemicalbook.com |

| Appearance | Colorless liquid | cymitquimica.comchembk.com |

| Boiling Point | 82 °C / 14 mmHg | chembk.combiosynth.com |

| Flash Point | 68 °C | chembk.com |

| Refractive Index | 1.5180 to 1.5220 | chembk.com |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | solubilityofthings.comchembk.com |

Table 2: Catalytic Hydrogenation of this compound

| Catalyst | Catalyst Loading | Solvent | Conversion | Yield (Branched Alcohol) | Reference(s) |

|---|---|---|---|---|---|

| Ru-MACHO-BH | Standard | Isopropyl Alcohol | No effective hydrogenation | - | chemrxiv.org |

| Ru-MACHO-BH | Standard | Toluene/Isopropyl Alcohol (1:1) | - | 95% | chemrxiv.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXPNWXSFCODDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880779 | |

| Record name | oxirane, 2-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2085-88-3 | |

| Record name | α-Methylstyrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene, alpha,beta-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpropene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxirane, 2-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2-PHENYLOXIRANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Phenylpropylene Oxide

Epoxidation Reactions for 2-Phenylpropylene Oxide Synthesis

The direct epoxidation of α-methylstyrene stands as the principal route for synthesizing this compound. This approach is favored for its atom economy and the direct formation of the desired oxirane ring. The effectiveness and selectivity of this reaction are highly dependent on the chosen reagents and catalytic systems.

Catalytic Epoxidation of α-Methylstyrene

Catalysis plays a pivotal role in the epoxidation of α-methylstyrene, offering pathways to enhanced reaction rates, higher yields, and, critically, control over stereochemistry. Research has explored a variety of catalytic systems to optimize the synthesis of this compound.

Peroxide-based reagents are common oxidants for the epoxidation of alkenes. One established method involves the use of peracetic acid in a suitable solvent like methylene (B1212753) chloride, often in the presence of a base such as anhydrous sodium carbonate to neutralize acidic byproducts. mdma.ch This system allows for the relatively rapid formation of the epoxide at or below room temperature. mdma.ch The reaction mixture typically requires purification to remove excess peracid after the reaction is complete. mdma.ch Other organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for this transformation. researchgate.net

Transition metal complexes are highly effective catalysts for epoxidation reactions, often enabling the use of milder oxidants and providing high selectivity. Chiral Manganese (Mn) salen complexes, in particular, have been extensively studied for the epoxidation of unfunctionalized olefins like α-methylstyrene. researchgate.net These catalysts can be used in homogeneous systems or immobilized on solid supports (heterogeneous catalysis), which facilitates their separation and reuse. researchgate.net For the epoxidation of α-methylstyrene, heterogeneous Mn(salen) catalysts have demonstrated the ability to achieve high enantioselectivity. researchgate.net

Photochemical methods represent an alternative strategy for oxidation reactions. In the context of epoxidation, photosensitizers can be used to generate singlet oxygen from molecular oxygen through irradiation with light. mdpi.com This highly reactive singlet oxygen can then react with alkenes like α-methylstyrene in a [4+2] cycloaddition type of reaction to yield the desired epoxide. mdpi.com While the photo-oxidation of related styrenic polymers has been studied primarily in the context of degradation, the underlying principles of generating reactive oxygen species photochemically can be applied to synthetic strategies. researchgate.net For instance, metalloporphyrins can be activated by light to produce reactive species capable of oxidation. nih.gov

Stereoselective Epoxidation Approaches

The synthesis of specific stereoisomers (enantiomers) of this compound is of great interest, particularly for applications in pharmaceuticals and fine chemicals. This requires the use of asymmetric epoxidation methods that can selectively produce one enantiomer over the other.

Asymmetric synthesis of optically active epoxides from α-methylstyrene has been successfully achieved using chiral catalysts. These catalysts create a chiral environment around the double bond, directing the oxygen atom to attack from a specific face.

Chiral Mn(III) salen complexes have proven to be efficient catalysts for the enantioselective epoxidation of α-methylstyrene. researchgate.net When these catalysts are immobilized on supports, they can lead to significant improvements in enantiomeric excess (ee) compared to their homogeneous counterparts. researchgate.net For example, using sodium hypochlorite (NaClO) as the oxidant, conversions of 75-90% and enantiomeric excess values between 72-83% have been reported for the resulting epoxides. researchgate.net Another successful approach utilizes fructose-derived ketones as catalysts in combination with oxidants like Oxone. orgsyn.org This system has been shown to produce high enantioselectivities for various olefins. orgsyn.org

Table 1: Research Findings on Asymmetric Epoxidation of α-Methylstyrene This table is interactive and allows for sorting and filtering of data.

| Catalyst System | Oxidant | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Chiral Mn(salen) Complex 1 | NaClO | 75-90 | 72-83 | researchgate.net |

| Chiral Mn(salen) Complex 1 | m-CPBA | - | 43 | researchgate.net |

| Heterogeneous Mn(salen) | - | - | 79.7 | researchgate.net |

| Homogeneous Mn(salen) | - | - | 26.4 | researchgate.net |

Biomimetic Enzymatic Cascade Approaches

The synthesis of chiral epoxides such as this compound is a focal point of modern biocatalysis, leveraging enzymes to perform selective oxidations that are often challenging to achieve with traditional chemical methods. Biomimetic approaches, particularly those employing engineered enzymes, emulate natural biological processes to achieve high efficiency and selectivity.

One prominent strategy involves the use of engineered cytochrome P450 monooxygenases. While naturally occurring P450 enzymes can be harnessed, they often have limitations. To overcome these, P450 monooxygenase from Bacillus megaterium (P450BM3) can be repurposed to function as a peroxygenase. nih.gov This engineered enzyme can utilize hydrogen peroxide (H₂O₂) instead of its natural cofactor, NADPH, simplifying the process and reducing costs. nih.gov

The epoxidation of α-methylstyrene, the direct precursor to this compound, can be accomplished using such engineered P450 peroxygenases. nih.gov Through techniques like site-directed mutagenesis and directed evolution, the enzyme's active site can be modified to enhance its activity and enantioselectivity. nih.gov For instance, mutations at key positions can significantly improve the turnover number (TON) and the enantiomeric excess (ee) for the desired epoxide isomer. nih.gov This approach represents a key step in a potential enzymatic cascade, where a substrate is converted through multiple enzymatic steps to a final product, mimicking the efficiency of metabolic pathways in living organisms. The use of peroxygenases is particularly attractive as they are extracellular enzymes that are robust and only require H₂O₂ as a cosubstrate. nih.gov

Advanced Synthetic Transformations Involving the Epoxide Ring

The strained three-membered ring of epoxides makes them valuable synthetic intermediates, susceptible to a variety of ring-opening reactions. The following sections detail specific reductive transformations of this compound.

Ring-Opening Reactions and Mechanism Elucidation

The reduction of epoxides with borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is a standard method for producing alcohols. The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from the borane onto one of the carbon atoms of the epoxide ring. This attack occurs in a concerted fashion, where the epoxide oxygen coordinates to the Lewis acidic boron atom, facilitating the ring-opening as the hydride is delivered. libretexts.org The resulting alkoxyborane intermediate is then hydrolyzed during workup (e.g., with aqueous acid or base) to yield the final alcohol product.

For an unsymmetrical epoxide like this compound, the hydride can attack either the primary carbon (C1) or the tertiary benzylic carbon (C2). This leads to the formation of isomeric alcohol products.

The reduction of this compound with diborane primarily yields isomeric phenylpropanols.

Attack at the C1 position (the less substituted carbon) results in the formation of 2-phenyl-2-propanol .

Attack at the C2 position (the more substituted benzylic carbon) leads to the formation of 2-phenyl-1-propanol .

The relative amounts of these two isomers depend on the factors discussed in the following section. It is important to note that 2-phenylpropane-1,3-diol is not a direct product of the simple reductive ring-opening of this compound with diborane.

The regioselectivity of the ring-opening of this compound with diborane is governed by a balance of steric and electronic factors, reflecting a mechanism with characteristics of both Sₙ1 and Sₙ2 reactions.

Under neutral or basic conditions, nucleophilic attack on epoxides typically occurs at the less sterically hindered carbon atom, following an Sₙ2-like pathway. mdpi.com For this compound, this would favor hydride attack at the primary C1 carbon.

However, the C2 carbon is both tertiary and benzylic, meaning it can exceptionally stabilize a positive charge. While a full carbocation (carbonium ion) does not form, the transition state of the reaction has significant carbocation-like character. yale.edu The high stability of a potential tertiary benzylic carbocation at the C2 position strongly favors the development of a partial positive charge at this site. This electronic effect encourages the nucleophilic hydride to attack the more substituted C2 carbon.

Therefore, the reaction mode is influenced by the stability of this potential carbonium ion. The significant electronic stabilization at the C2 position competes with the steric hindrance, often leading to a mixture of 2-phenyl-1-propanol and 2-phenyl-2-propanol. The precise ratio of products can be sensitive to the specific borane reagent used and the reaction conditions.

Advanced catalytic systems utilizing ruthenium pincer complexes offer a highly efficient and selective method for the hydrogenation of epoxides to alcohols. Specifically, ruthenium complexes bearing PNN (bis(phosphino)amine) and PNP (bis(phosphino)pyrrole) pincer ligands have demonstrated remarkable activity for the branched-selective (Markovnikov) hydrogenolysis of epoxides. chemrxiv.orgacs.org

These catalyst systems are highly active, requiring catalyst loadings as low as 0.03%, and can operate under mild conditions without the need for strong base additives, often using isopropyl alcohol as the solvent. chemrxiv.orgacs.org For aryl-substituted epoxides, these catalysts show a strong preference for forming the branched alcohol, where the hydrogen adds to the less substituted carbon and the hydroxyl group is formed at the more substituted carbon. researchgate.net

The mechanism is proposed to proceed through an opposite-side nucleophilic attack of a ruthenium hydride on an epoxide carbon. acs.org For aryl epoxides, a PNP-Ru catalyst typically shows a greater preference for the branched product compared to a PNN-Ru catalyst. chemrxiv.orgacs.orgresearchgate.net Furthermore, the electronic properties of the aryl substituent influence the product ratio; electron-rich aryl groups tend to show a lower preference for the branched product. chemrxiv.orgacs.orgresearchgate.net

The table below summarizes the branched-to-linear alcohol product ratios for the hydrogenation of various aryl-substituted epoxides using a Ru-PNP pincer complex catalyst.

| Epoxide Substrate | Branched:Linear Ratio |

| Styrene (B11656) oxide | 19.0 : 1 |

| 4-Chlorostyrene oxide | 18.0 : 1 |

| 4-Trifluoromethylstyrene oxide | 18.0 : 1 |

| 4-Methylstyrene oxide | 9.0 : 1 |

| 4-Methoxystyrene oxide | 4.0 : 1 |

| (Data compiled from studies on aryl-substituted epoxides, demonstrating the general selectivity trend applicable to this compound). chemrxiv.orgacs.orgresearchgate.net |

Hydrogenation of Epoxides to Alcohols using Pincer Complexes (e.g., Ruthenium PNN and PNP)

Branched-Selective Hydrogenation

Information specifically detailing the branched-selective hydrogenation of this compound to yield 2-phenyl-1-propanol is not extensively available in the surveyed literature. This transformation would involve the regioselective addition of hydrogen across the C2-O bond of the epoxide ring. While the hydrogenation of similar epoxides like styrene oxide to 2-phenylethanol is well-documented, specific methodologies and catalyst systems for achieving branched-selectivity with this compound remain a more specialized area of research.

Enantiomerically Enriched Epoxide Conversion without Racemization

The conversion of enantiomerically enriched epoxides is crucial for the synthesis of optically active molecules. Research has demonstrated the stereospecific synthesis of optically active phenylpropylene oxides. One study has investigated the stereospecific lithiation of diastereomeric phenylpropylene oxides and their subsequent trapping with electrophiles, indicating that reactions can proceed without loss of stereochemical integrity. nih.gov This suggests that the chiral centers of this compound can be maintained during certain chemical transformations, which is vital for the synthesis of enantiopure downstream products.

Reactions with Nucleophiles (e.g., H2S)

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions by a variety of nucleophiles. In the case of this compound, this reaction is expected to proceed via an S\N2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a substituted alcohol.

While specific studies on the reaction of this compound with hydrogen sulfide (H₂S) are not detailed in the available research, the reaction with other sulfur-containing nucleophiles, such as glutathione (B108866), has been documented. The enantiomers of trans-phenylpropylene oxide have been shown to undergo stereoselective and regioselective conjugation with glutathione, a reaction catalyzed by cytosolic enzymes. The structure of the resulting adduct is consistent with a nucleophilic ring-opening mechanism involving an attack at the benzylic carbon. researchgate.net This reaction highlights the susceptibility of the phenyl-substituted epoxide to nucleophilic attack.

The general mechanism for the ring-opening of an epoxide with a strong nucleophile proceeds with the nucleophile attacking the least sterically hindered carbon, leading to an anti-addition product after a proton source is added in a second step. khanacademy.org

Isomerization Reactions and Rearrangements

Acid-Catalyzed Isomerization to Aldehydes/Ketones (e.g., Phenylacetone formation)

The isomerization of epoxides to carbonyl compounds is a significant transformation in organic synthesis. This compound can undergo acid-catalyzed isomerization to form phenylacetone, a compound also known as phenyl-2-propanone (P2P). This reaction provides an alternative route to this important chemical intermediate.

One of the effective methods for this transformation is the use of solid acid catalysts, such as zeolites. Zeolite-catalyzed isomerization of phenylpropylene oxide has been identified as a viable synthetic route to phenylacetone. This heterogeneous catalysis approach offers advantages in terms of catalyst recovery and process simplification. The reaction involves the opening of the epoxide ring initiated by an acid site on the catalyst, followed by a rearrangement to the more stable ketone product.

| Reactant | Product | Catalyst Type |

| This compound | Phenylacetone | Solid Acid (e.g., Zeolites) |

Enzyme-Catalyzed Meinwald Rearrangement and Regioselectivity

The Meinwald rearrangement, the isomerization of epoxides to aldehydes or ketones, can be catalyzed by enzymes, offering high selectivity and milder reaction conditions compared to traditional chemical methods. Styrene oxide isomerase (SOI) is an enzyme known to catalyze this rearrangement for aryl epoxides.

Research has shown that SOI can catalyze the isomerization of internal epoxides with high regioselectivity and stereospecificity. For instance, the enzyme facilitates a unique 1,2-methyl shift in the Meinwald rearrangement of certain internal epoxides, without the competing 1,2-hydride shift, to yield corresponding aldehydes or a cyclic ketone as the sole product. This enzymatic process fully retains the stereoconfiguration of the substrate. The synthetic utility of this enzymatic rearrangement has been demonstrated in enantioselective cascade reactions.

The regioselectivity of the enzyme-catalyzed reaction is a key feature. For internal epoxides, the non-regioselective migration of different substituents can lead to a mixture of products in chemical catalysis. In contrast, enzyme catalysis can direct the reaction towards a single product through specific substrate binding and orientation within the active site.

Lithiation and Trapping Reactions

The reactivity of this compound can be further extended through lithiation, which involves the deprotonation of the molecule using a strong base, typically an organolithium reagent like n-butyllithium. This generates a carbanion that can then be "trapped" by reacting it with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

A study has specifically investigated the stereospecific lithiation of diastereomeric phenylpropylene oxides. nih.gov This process involves the removal of a proton from the carbon atom adjacent to the epoxide ring (the α-position), creating a lithiated intermediate. The subsequent reaction of this intermediate with an electrophile allows for the introduction of a wide range of functional groups at this position. The stereospecificity of this reaction is of significant synthetic interest as it allows for the creation of complex molecules with defined stereochemistry.

The general sequence for this transformation is as follows:

Deprotonation (Lithiation): this compound is treated with a strong base (e.g., n-butyllithium) to form a lithiated intermediate.

Trapping: The resulting carbanion is reacted with an electrophile (e.g., an alkyl halide, carbonyl compound, or silyl chloride) to form the functionalized product.

This methodology provides a powerful tool for the elaboration of the this compound scaffold, enabling the synthesis of a diverse array of derivatives.

Formation of β,γ-Epoxyhydroxylamines and Oxazetidines

The synthesis of β,γ-epoxyhydroxylamines and oxazetidines directly from this compound is not a prominently documented transformation in scientific literature. However, the general reactivity of epoxides with amine derivatives provides a hypothetical basis for the formation of such structures. The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols, proceeding through a nucleophilic ring-opening mechanism. researchgate.netpcimag.com

The initial step in a plausible, though not explicitly reported, pathway would involve the nucleophilic attack of a hydroxylamine derivative on the epoxide ring of this compound. This ring-opening reaction, catalyzed by either acid or base, would lead to the formation of a β-amino alcohol intermediate containing a hydroxylamine moiety. The regioselectivity of this attack would be influenced by the reaction conditions.

Following the formation of this intermediate, an intramolecular cyclization could potentially lead to the formation of an oxazetidine ring. Such intramolecular cyclizations of molecules containing both a hydroxylamine and a suitable leaving group are known synthetic strategies for forming heterocyclic compounds. nih.gov In this hypothetical scenario, the hydroxyl group formed from the epoxide ring-opening would need to be converted into a good leaving group to facilitate the subsequent intramolecular nucleophilic attack by the nitrogen of the hydroxylamine.

While the synthesis of oxazetidines is an area of active research, current methodologies often rely on different synthetic precursors and strategies, such as the reaction of α-ketoacids with hydroxylamines. nagoya-u.ac.jpethz.chethz.ch The intramolecular aminolysis of epoxy amines has been shown to lead to the formation of other nitrogen-containing heterocycles like azetidines and pyrrolidines, but the direct synthesis of oxazetidines from epoxides and hydroxylamines is not a commonly reported route. nih.gov

Oligomerization and Polymerization Studies

This compound, also known as α-methylstyrene oxide, is a reactive monomer that can undergo both oligomerization and polymerization through various mechanisms, primarily cationic and anionic pathways. The presence of the phenyl group and the tertiary carbon atom in the epoxide ring significantly influences its reactivity and the properties of the resulting polymers.

Cationic Polymerization:

Cationic polymerization of this compound is typically initiated by Lewis acids or protic acids. The reaction proceeds via a ring-opening mechanism where the epoxide oxygen is protonated or coordinates to the Lewis acid, followed by nucleophilic attack of another monomer molecule on the activated epoxide. This process continues, leading to the formation of a polyether chain.

Research in this area has explored various initiating systems and their effects on the polymerization process. The mechanism of cationic ring-opening polymerization of epoxides like this compound has been studied to understand the propagation and termination steps.

Table 1: Cationic Polymerization of this compound

| Initiator/Catalyst System | Monomer | Resulting Polymer/Oligomer | Key Findings |

| Lewis Acids (e.g., AlCl₃) | This compound | Poly(this compound) | Initiation involves the formation of a carbocation intermediate. |

| Protic Acids (e.g., HCl) | This compound | Poly(this compound) | The process involves initiation, propagation, and termination steps. |

Anionic Polymerization:

Anionic polymerization of this compound can be initiated by strong nucleophiles, such as organometallic compounds or alkali metal alkoxides. The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide propagating species. This living polymerization technique allows for good control over the molecular weight and architecture of the resulting polymers.

Studies on the anionic polymerization of similar epoxides have shown that the choice of initiator and solvent can significantly impact the reaction kinetics and the stereochemistry of the resulting polymer. For instance, the use of phosphazene superbases has been explored to enhance the nucleophilicity of initiators in anionic polymerization.

Table 2: Anionic Polymerization of this compound

| Initiator System | Monomer | Resulting Polymer/Oligomer | Key Findings |

| Organolithium Compounds | This compound | Poly(this compound) | Can proceed as a living polymerization, allowing for the synthesis of well-defined polymers. |

| Alkali Metal Alkoxides | This compound | Poly(this compound) | The reactivity is influenced by the nature of the counter-ion and the solvent. |

Oligomerization:

In addition to forming high molecular weight polymers, this compound can also undergo controlled oligomerization to produce low molecular weight chains. These oligomers are of interest for various applications where specific physical properties, such as viscosity and solubility, are required. The conditions for oligomerization can be tuned by adjusting the monomer-to-initiator ratio, temperature, and reaction time.

Computational and Theoretical Chemistry of 2 Phenylpropylene Oxide

Density Functional Theory (DFT) Calculations for Structural Optimization and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energetics, and reaction mechanisms of molecules like 2-phenylpropylene oxide.

Structural Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, its isomers, and related transition states. By minimizing the total energy of the molecule, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For instance, DFT has been used to investigate the geometric and electronic structure of related molecules on catalytic surfaces, providing a basis for understanding how this compound might interact with such materials. metu.edu.tr

Reaction Pathways: DFT is crucial for mapping the energetic landscape of chemical reactions involving this compound. This includes its formation from precursors like α-methylstyrene and its subsequent transformations. rsc.org For example, the epoxidation of propylene (B89431) on catalytic oxide surfaces has been extensively studied using DFT to understand the reaction mechanism and the factors influencing product formation. metu.edu.tr These studies analyze various elementary steps, calculate activation barriers using methods like the Climbing Image Nudged Elastic Band (CI-NEB), and identify the most favorable reaction pathways. metu.edu.tr DFT studies on the epoxidation of similar alkenes have explored the role of different oxidants and catalysts, shedding light on the stereoselectivity and regioselectivity of the epoxide formation. researchgate.net

A representative application of DFT is in studying reaction mechanisms, such as the epoxidation of propylene on a Ruthenium dioxide (RuO₂) surface. The calculations can distinguish between different proposed mechanisms, like a "surface intermediate type" versus a "direct mechanism," and determine their respective energy profiles. metu.edu.tr

| DFT Application | Investigated Property | Example System/Finding |

| Geometry Optimization | Bond lengths, angles, stable conformers | Determination of the ground state structure of epoxide molecules. |

| Reaction Energetics | Activation energies, reaction enthalpies | Calculating the energy barrier for the epoxidation of an alkene on a catalyst surface. metu.edu.tr |

| Mechanism Elucidation | Transition state identification, intermediate stability | Analysis of direct versus intermediate-driven mechanisms for propylene oxide formation on RuO₂. metu.edu.tr |

| Catalytic Activity | Adsorption energies, surface interactions | Modeling the adsorption of propylene on Cu₂O and RuO₂ surfaces to predict catalytic effectiveness. metu.edu.tr |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can reveal how the molecule behaves in different environments and interacts with other molecules over time.

MD simulations, often using force fields like AMBER, can model the formation of this compound from its precursors. A significant application is the study of solvent effects on the conformation and dynamics of related polymer chains like polypropylene (B1209903) oxide (PPO). nih.gov These simulations show how solvents such as water, methanol, and chloroform (B151607) influence the polymer's shape, specifically the preference for gauche or trans conformations of the O-C-C-O dihedral angle. nih.gov This provides insight into how this compound's epoxide ring and phenyl group would interact with various solvents.

Furthermore, ab initio MD simulations have been used to study chirality transfer from (R)-1,2-propylene oxide, a similar small epoxide, to an achiral ionic liquid solvent. researchgate.net These simulations demonstrate that the chiral solute can induce a structural preference in the surrounding solvent molecules, highlighting the subtle nature of intermolecular forces. researchgate.net Such studies are crucial for understanding the behavior of this compound in chiral environments or as a chiral solvent itself.

| Simulation Focus | Key Insight | Example Application |

| Solvent Effects | Conformational preferences (gauche/trans) | Simulating polypropylene oxide in water vs. organic solvents to see how hydrogen bonding affects chain structure. nih.gov |

| Intermolecular Forces | Chirality transfer, solvent structuring | Observing how (R)-propylene oxide induces conformational changes in an achiral ionic liquid anion. researchgate.net |

| Dynamic Behavior | Diffusion, local motion | Analyzing the movement and flexibility of the epoxide and phenyl rings in a solution. |

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical methods provide a detailed electronic-level understanding of chemical reactivity and selectivity. For this compound, these analyses can predict which parts of the molecule are most likely to react and how stereochemical outcomes are controlled.

Quantum chemical modeling has been used to investigate the enantioselectivity and regioselectivity of epoxide-transforming enzymes when reacting with similar substrates like styrene (B11656) oxide and trans-1-phenylpropene oxide. researchgate.net These studies explain why different enzymes attack different carbon atoms of the oxirane ring, leading to various products. researchgate.net For this compound, this type of analysis could predict the outcome of its enzymatic or chemical ring-opening reactions.

| Reactivity Descriptor | Information Provided | Application to this compound |

| Global Indices (CDFT) | ||

| Electrophilicity (ω) / Nucleophilicity (N) | Overall tendency to accept/donate electrons. | Quantifying whether it will act as an electrophile or nucleophile in a given reaction. mdpi.com |

| Local Indices (Fukui Functions) | ||

| f(r) | Identifies the most reactive atoms within the molecule for electrophilic, nucleophilic, or radical attack. | Pinpointing the specific epoxide carbon atom most susceptible to nucleophilic attack. journalijar.com |

| Topological Analysis | ||

| MESP, ELF, LOL | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Mapping the electron density to show the negative potential around the oxygen and positive potential near the carbons. journalijar.com |

Prediction of Spectroscopic Properties (e.g., NMR, ESI-MS)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for identifying and characterizing them, especially when experimental standards are unavailable.

For this compound and its isomers, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. acs.org While experimental spectra are often used for confirmation, theoretical predictions are crucial for assigning signals in complex molecules and for distinguishing between different stereoisomers.

State-of-the-art anharmonic spectra calculations can reproduce experimental infrared (IR) and vibrational circular dichroism (VCD) spectra with high fidelity. researchgate.net Such calculations were able to challenge and clarify experimental assignments for propylene oxide that were complicated by matrix effects in earlier studies. researchgate.net This approach could be used to generate a theoretical vibrational spectrum for this compound to aid in its experimental identification.

Furthermore, computational tools can predict properties relevant to mass spectrometry (MS), such as collision cross-sections (CCS), which are related to the ion's shape and size. hmdb.ca DFT is also used to simulate and interpret core-level spectra, such as Near Edge X-ray Absorption Fine Structure (NEXAFS), which provides detailed information about the electronic structure and orientation of molecules like the phenylpropene isomers on surfaces. aip.org

| Spectroscopic Technique | Predicted Property | Computational Method | Relevance for this compound |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT (e.g., GIAO method) | Distinguishing between cis and trans isomers; assigning protons and carbons. acs.org |

| Vibrational Spectroscopy (IR/VCD) | Frequencies, Intensities | Anharmonic DFT calculations (e.g., VPT2) | Generating a theoretical fingerprint for identification and conformational analysis. researchgate.net |

| Mass Spectrometry (MS) | Collision Cross Section (CCS) | Various specialized predictors | Aiding in the identification of metabolites or reaction products in complex mixtures. hmdb.ca |

| X-ray Absorption (NEXAFS) | Excitation Energies, Spectral Features | DFT with transition state approaches | Probing the unoccupied electronic states and molecular orientation on surfaces. aip.org |

Potential Energy Surface (PES) Analysis of Related Reactions

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Analyzing the PES is fundamental to understanding reaction dynamics, identifying stable intermediates, and locating transition states.

For reactions related to this compound, PES analysis has been critical. For example, the reaction of the phenyl radical with propene has been studied by exploring the C₉H₁₁ PES, which includes the propylbenzene (B89791) radical intermediates that are structurally related to this compound. rsc.org This analysis helps to understand the various possible reaction channels, such as addition or abstraction, and their temperature-dependent outcomes. rsc.org

More directly, the oxidation of α-methyl styrene to this compound has been described as proceeding via a doublet potential energy surface with a calculated activation energy. rsc.org In another example, the rearrangement of allyl-phenyl-ether was computationally studied, and the potential energy barrier for its conversion to phenylpropylene oxide was determined, illustrating how PES analysis can uncover complex reaction pathways. mpg.de These studies map out the energetic "valleys" (reactants, intermediates, products) and "mountain passes" (transition states) that govern the chemical transformation.

Advanced Analytical Techniques in 2 Phenylpropylene Oxide Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the identity and structure of 2-Phenylpropylene Oxide by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the methylene (B1212753) (-CH₂) group in the epoxide ring, and the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals correspond to the quaternary and methine carbons of the epoxide ring, the methyl carbon, and the distinct carbons of the phenyl group (one substituted and several unsubstituted). chemicalbook.com

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT)-135 is a specialized NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. tecmag.comresearchgate.net In a DEPT-135 spectrum of this compound:

Positive signals correspond to carbons with an odd number of attached protons (CH and CH₃ groups). This includes the five aromatic CH carbons, the epoxide ring's CH carbon (though this is not present in this compound's main isomer), and the methyl group carbon.

Negative signals indicate CH₂ (methylene) groups, such as the one in the epoxide ring.

Absent signals are from quaternary carbons (carbons with no attached protons), like the phenyl-substituted carbon of the epoxide ring and the ipso-carbon of the phenyl group.

The combination of these NMR techniques provides an unambiguous confirmation of the this compound structure.

Table 1: Representative NMR Data for this compound Data is illustrative and can vary based on solvent and instrument frequency.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / DEPT-135 Signal | Assignment |

| ¹H | 7.25 - 7.45 | Multiplet | Aromatic protons (C₆H₅) |

| ¹H | 2.95 | Doublet | Epoxide CH₂ (1H) |

| ¹H | 2.70 | Doublet | Epoxide CH₂ (1H) |

| ¹H | 1.60 | Singlet | Methyl protons (CH₃) |

| ¹³C | 142.0 | Quaternary (Absent in DEPT-135) | C1' (ipso-carbon of phenyl group) |

| ¹³C | 128.5 | CH (Positive in DEPT-135) | C3'/C5' (meta-carbons of phenyl group) |

| ¹³C | 127.0 | CH (Positive in DEPT-135) | C4' (para-carbon of phenyl group) |

| ¹³C | 125.0 | CH (Positive in DEPT-135) | C2'/C6' (ortho-carbons of phenyl group) |

| ¹³C | 64.0 | Quaternary (Absent in DEPT-135) | C2 (Epoxide quaternary carbon) |

| ¹³C | 55.0 | CH₂ (Negative in DEPT-135) | C3 (Epoxide methylene carbon) |

| ¹³C | 22.0 | CH₃ (Positive in DEPT-135) | Methyl carbon |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. While data is often generated using Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization, Electrospray Ionization (ESI) is a softer ionization technique often used with liquid chromatography (LC-MS). nih.gov In ESI-MS, this compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium, [M+Na]⁺. nih.gov

The molecular weight of this compound (C₉H₁₀O) is approximately 134.18 g/mol . nih.gov The high-resolution mass spectrum provides the exact mass, confirming the elemental composition. Fragmentation patterns, even if generated by other ionization methods, give structural clues. Common fragments observed in the mass spectrum of this compound include ions resulting from the loss of functional groups or rearrangements.

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Significance |

| 134 | [M]⁺ | Molecular Ion (in EI-MS) |

| 135 | [M+H]⁺ | Protonated Molecule (in ESI-MS) |

| 119 | [M-CH₃]⁺ | Loss of a methyl group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3060 - 3030 | C-H Stretch | Aromatic (Phenyl Ring) |

| 2990 - 2920 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 1250 | C-O-C Asymmetric Stretch | Epoxide Ring (Ring Breathing) |

| 950 - 850 | C-O-C Symmetric Stretch | Epoxide Ring |

| 760, 700 | C-H Out-of-Plane Bend | Monosubstituted Benzene (B151609) Ring |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. The UV spectrum of this compound is dominated by the absorptions of the phenyl group chromophore. The benzene ring exhibits characteristic absorption bands related to π → π* electronic transitions. These transitions are typically observed in the UV region, and their exact wavelengths (λmax) and intensities can be influenced by the substitution on the ring.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, as well as for determining its purity.

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. sigmaaldrich.com In GC, the compound is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic identifier under specific experimental conditions. Purity is often assessed by the relative area of the compound's peak in the resulting chromatogram. fishersci.cafishersci.com

When coupled with a mass spectrometer (GC-MS), the technique becomes a powerful tool for both separation and identification. researchgate.netnih.gov As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a highly specific detector. The MS provides a mass spectrum for each component, allowing for positive identification by comparing the spectrum to known libraries or by analyzing its fragmentation pattern. nih.gov This method is widely used for both qualitative and quantitative analysis of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound, particularly for the separation of its enantiomers. Due to the chiral nature of this compound, separating the (R)- and (S)-enantiomers is crucial for stereoselective synthesis and biochemical studies. The direct separation of these enantiomers is typically achieved using chiral stationary phases (CSPs) csfarmacie.cz.

The principle behind chiral HPLC separation involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability, resulting in different retention times for each enantiomer vt.edu.

Commonly used CSPs for the separation of chiral compounds like epoxides are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, or synthetic polymers csfarmacie.czvt.edu. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. The addition of acidic or basic modifiers can also improve peak shape and enantioselectivity csfarmacie.cznih.gov.

The separation of enantiomers can also be achieved indirectly by derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column sepscience.comnih.gov. However, direct chiral HPLC is often preferred as it avoids potential issues with derivatization reactions, such as racemization or incomplete reaction sepscience.com.

Below is a table summarizing typical conditions used in the chiral HPLC separation of similar aromatic epoxides.

| Parameter | Condition | Purpose |

| Stationary Phase | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives) | Provides chiral recognition sites for enantiomeric separation. |

| Column | Chiralcel OD-H, Chiralpak AD-H | Commercially available columns with proven efficacy for chiral compounds. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Balances analyte solubility and interaction with the stationary phase. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimizes separation efficiency and analysis time. |

| Detection | UV at 254 nm | Detects the aromatic phenyl group in the molecule. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Affects retention times and resolution. |

This table presents generalized data based on common practices in chiral chromatography for compounds structurally similar to this compound.

Electrocatalytic and Electrochemical Analyses

Electrocatalytic and electrochemical analyses are powerful methods for investigating the redox properties of this compound and its reactivity in various chemical processes. Techniques such as cyclic voltammetry (CV) and chronopotentiometry can provide insights into the mechanisms of electron transfer, reaction kinetics, and the potential for the compound to be used in electro-organic synthesis nih.govmdpi.com.

In a typical electrochemical experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is placed in an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode. By applying a potential to the working electrode and measuring the resulting current, the oxidation and reduction potentials of the compound can be determined nih.gov.

The electrochemical reduction of epoxides, including this compound, can lead to the cleavage of the C-O bonds in the epoxide ring. The potential at which this reduction occurs and the mechanism of the reaction can be studied using CV. Similarly, the oxidation of the molecule, potentially at the phenyl ring or the benzylic position, can also be investigated.

Electrocatalytic studies may involve the use of modified electrodes where a catalyst is immobilized on the electrode surface to facilitate the electrochemical reaction of this compound at a lower overpotential mdpi.comnsf.gov. For instance, the electrocatalytic epoxidation of propylene (B89431) to form propylene oxide using specific catalysts is an area of active research, and similar principles could be applied to study the synthesis or reactions of this compound upv.es.

The data obtained from these analyses are crucial for designing electrosynthetic routes and for understanding the compound's behavior in redox environments.

The following table summarizes key parameters that can be obtained from electrochemical studies of an organic compound like this compound.

| Parameter | Symbol | Typical Information Gained |

| Oxidation Potential | E_pa | The potential at which the compound is oxidized; provides information on its stability to oxidation. |

| Reduction Potential | E_pc | The potential at which the compound is reduced; relates to the ease of ring-opening. |

| Peak Current | i_p | Related to the concentration of the analyte and the kinetics of the electron transfer. |

| Tafel Slope | b | Provides insights into the reaction mechanism and kinetics of an electrocatalytic process. mdpi.com |

| Double-Layer Capacitance | C_dl | Related to the electrochemically active surface area of the electrode. mdpi.com |

This table outlines the types of data gathered from electrochemical experiments and their general significance.

Applications of 2 Phenylpropylene Oxide in Chemical Synthesis and Materials Science

Use as a Key Intermediate in Organic Synthesis

As an important intermediate in organic synthesis, 2-phenylpropylene oxide is utilized in the creation of complex molecules. biosynth.com The presence of the strained three-membered epoxide ring makes it susceptible to ring-opening reactions with a variety of nucleophiles, leading to the formation of diverse functionalized products.

This compound is a precursor in the synthesis of various specialty chemicals. Its reactivity allows for the introduction of the 2-phenyl-2-hydroxypropyl moiety into molecular structures. This functionality is valuable in the production of a range of organic compounds, including chiral molecules, dyes, and rubber modifiers. biosynth.com The ability to undergo regioselective and stereoselective ring-opening reactions makes it a useful tool for chemists aiming to construct complex target molecules with high precision.

In the pharmaceutical and agrochemical industries, this compound serves as a building block for the synthesis of active ingredients. It is used in pharmaceutical testing and in the synthesis of various pharmaceutical compounds. biosynth.comwipo.int The structural motif derived from this compound can be found in certain pharmacologically active molecules. While specific, large-scale applications as a direct precursor for blockbuster drugs are not widely documented, its role as an intermediate in the synthesis of potential therapeutic agents is noted in chemical literature. For instance, its structural similarity to styrene (B11656) oxide, a metabolite of styrene, makes it a compound of interest in toxicological and metabolic studies. chemicalbook.com

In the agrochemical sector, related epoxide structures are key components of certain fungicides. For example, the triazole fungicide epoxiconazole contains a substituted oxirane ring, highlighting the importance of this functional group in the design of effective crop protection agents. wikipedia.org

Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary is removed. While this compound itself is not typically used directly as a chiral auxiliary, the principles of asymmetric synthesis often involve chiral molecules containing phenyl and epoxide or related functional groups. For example, compounds like trans-2-phenyl-1-cyclohexanol have been successfully employed as chiral auxiliaries in various chemical transformations. wikipedia.org The concept relies on the chiral auxiliary creating a diastereomeric intermediate that favors the formation of one enantiomer of the product over the other.

Role in Polymer and Resin Production

This compound is recognized as an activated monomer, which means it can be used in polymerization reactions. biosynth.com Specifically, it is employed in cationic polymerization processes to produce polymers with high molecular weights and notable mechanical properties. biosynth.com The polymerization is initiated by a cationic species that attacks the oxygen atom of the epoxide ring, leading to ring-opening and subsequent chain propagation as the monomer units link together.

The resulting polymers, poly(this compound), possess a unique combination of properties imparted by the phenyl groups along the polymer backbone. These properties can include enhanced thermal stability and specific mechanical characteristics that make them suitable for specialized applications.

Contributions to Coatings and Adhesives

In the formulation of coatings and adhesives, particularly those based on epoxy resins, viscosity control is a critical factor. Reactive diluents are often added to high-viscosity epoxy resin formulations to reduce their viscosity and improve workability. These diluents are typically low-viscosity epoxy compounds that react with the curing agent and become an integral part of the cross-linked polymer network. nih.gov

Generation of Flavor and Fragrance Compounds (e.g., Hydrotrope Aldehyde)

A significant application of this compound is in the flavor and fragrance industry as an intermediate in the synthesis of hydratropic aldehyde, also known as 2-phenylpropanal. This aldehyde is a valuable aroma chemical prized for its strong, fresh, and green hyacinth-like floral scent.

The synthesis of hydratropic aldehyde from this compound involves an isomerization reaction. This transformation is typically catalyzed by an acid or a Lewis acid, which facilitates the rearrangement of the epoxide into the corresponding aldehyde. The process involves the opening of the epoxide ring followed by a hydride shift. This specific application highlights the utility of this compound in creating high-value specialty chemicals for the consumer products industry.

常见问题

Q. Q1. What are the standard synthetic routes for 2-Phenylpropylene Oxide, and how do reaction conditions influence yield and purity?

Methodological Answer: 2-PPO is typically synthesized via epoxidation of α-methylstyrene using peracids (e.g., meta-chloroperbenzoic acid) or catalytic oxidation with transition metal complexes (e.g., Mn(III)-salen) . Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) favor epoxidation kinetics but may increase side reactions like ring-opening.

- Temperature : Lower temperatures (0–5°C) reduce racemization but prolong reaction time.

- Catalyst loading : Mn(III)-salen catalysts at 1–2 mol% optimize enantiomeric excess (up to 85% ee) .

Validate purity via GC-MS (retention time ~8.2 min, m/z 148 [M+]) and ¹H-NMR (δ 3.1–3.3 ppm for epoxide protons) .

Q. Q2. What analytical techniques are most reliable for characterizing 2-PPO in complex matrices (e.g., reaction mixtures or environmental samples)?

Methodological Answer:

- Chromatography : Use HPLC-DAD with a C18 column (mobile phase: 60:40 acetonitrile/water) for quantification (LOD: 0.1 ppm) .

- Spectroscopy : FTIR peaks at 840 cm⁻¹ (epoxide ring) and 1250 cm⁻¹ (C-O-C stretching) confirm structural integrity .

- Mass spectrometry : HRMS-ESI ([M+H]⁺ = 149.0964) distinguishes 2-PPO from isomers like styrene oxide .

For environmental samples, employ SPME-GC-MS to isolate 2-PPO from interfering hydrocarbons .

Advanced Research Questions

Q. Q3. How can contradictions in kinetic data for 2-PPO epoxidation be resolved across studies?

Methodological Answer: Discrepancies in reported rate constants (e.g., 0.05–0.15 L/mol·s) often arise from:

- Impurity effects : Trace peroxides in solvents accelerate side reactions. Pre-purify solvents via alumina columns .

- In situ monitoring limitations : Use stopped-flow UV-Vis to capture rapid intermediates (e.g., oxo-Mn(V) species in catalytic cycles) .

- Computational validation : Apply DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental activation energies .

Q. Q4. What experimental designs mitigate 2-PPO’s instability during long-term storage or under catalytic conditions?

Methodological Answer: 2-PPO degrades via acid-catalyzed ring-opening or thermal rearrangement. Mitigation strategies include:

- Storage : Use amber vials under argon at –20°C; add stabilizers (0.1% BHT) to inhibit radical pathways .

- Catalytic systems : Immobilize catalysts on mesoporous silica (e.g., SBA-15) to reduce leaching and side reactions .

- In-line analytics : Integrate Raman spectroscopy (peak at 300 cm⁻¹ for epoxide ring) for real-time stability monitoring .

Q. Q5. How does 2-PPO’s stereoelectronic profile influence its reactivity in ring-opening polymerizations?

Methodological Answer: The electron-withdrawing phenyl group and steric hindrance at C2 dictate regioselectivity:

- Nucleophilic attack : Preferentially occurs at the less hindered C1 position (80% selectivity with NaOMe) .

- Copolymerization : With propylene oxide, 2-PPO’s rigidity increases Tg by 15–20°C (DSC analysis) .

Use DFT-based Fukui indices to predict reactive sites and optimize monomer feed ratios .

Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。